REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][C:3]=1[F:9].CC(C)([O-])C.[K+].Cl[C:17]1[CH:22]=[CH:21][N:20]=[C:19]([CH3:23])[CH:18]=1>CC(N(C)C)=O>[F:9][C:3]1[CH:4]=[C:5]([O:8][C:17]2[CH:22]=[CH:21][N:20]=[C:19]([CH3:23])[CH:18]=2)[CH:6]=[CH:7][C:2]=1[NH2:1] |f:1.2|
|
Name
|
|
Quantity
|
5 g
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Type
|
reactant
|
Smiles
|
NC1=C(C=C(C=C1)O)F
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Name
|
|
Quantity
|
5.3 g
|
Type
|
reactant
|
Smiles
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CC(C)([O-])C.[K+]
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Name
|
|
Quantity
|
100 mL
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Type
|
solvent
|
Smiles
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CC(=O)N(C)C
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Name
|
|
Quantity
|
5.02 g
|
Type
|
reactant
|
Smiles
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ClC1=CC(=NC=C1)C
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Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)N(C)C
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Control Type
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AMBIENT
|
Type
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CUSTOM
|
Details
|
the red-brown mixture was stirred at room temperature for 1 h
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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heated at 100° C. for 17 h
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Duration
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17 h
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Type
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TEMPERATURE
|
Details
|
The mixture was cooled to ambient temperature
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Type
|
CUSTOM
|
Details
|
partitioned between EtOAc (500 mL) and saturated NaCl solution (500 mL)
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Type
|
EXTRACTION
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Details
|
The aqueous phase was back-extracted with EtOAc (300 mL)
|
Type
|
WASH
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Details
|
The combined organic phases were washed with brine
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
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Type
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CONCENTRATION
|
Details
|
concentrated at reduced pressure
|
Type
|
CUSTOM
|
Details
|
Purification through a silica gel plug
|
Type
|
WASH
|
Details
|
eluting with 40% EtOAc/hexane
|
Type
|
CUSTOM
|
Details
|
followed by crystallization from DCM/hexane
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=CC(=C1)OC1=CC(=NC=C1)C)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.06 g | |
YIELD: PERCENTYIELD | 47% | |
YIELD: CALCULATEDPERCENTYIELD | 47.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |